Cas no 1774371-08-2 (Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate)
![Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1774371-08-2x500.png)
Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate
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- インチ: 1S/C10H8ClNO3/c1-14-10(13)9-12-7-4-6(5-11)2-3-8(7)15-9/h2-4H,5H2,1H3
- InChIKey: HCMCYHUQBOMTOH-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC2=C(C=1)N=C(C(=O)OC)O2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 249
- トポロジー分子極性表面積: 52.3
- 疎水性パラメータ計算基準値(XlogP): 2.3
Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081004097-250mg |
Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate |
1774371-08-2 | 98% | 250mg |
$793.22 | 2022-04-02 | |
Alichem | A081004097-500mg |
Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate |
1774371-08-2 | 98% | 500mg |
$1,100.03 | 2022-04-02 | |
Alichem | A081004097-1g |
Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate |
1774371-08-2 | 98% | 1g |
$1,798.66 | 2022-04-02 |
Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylateに関する追加情報
Methyl 5-(Chloromethyl)benzo[d]oxazole-2-carboxylate (CAS No. 1774371-08-2): An Overview
Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate (CAS No. 1774371-08-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including the development of novel therapeutic agents and as a key intermediate in synthetic chemistry.
The molecular structure of Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate consists of a benzo[d]oxazole core with a chloromethyl substituent and a methyl ester group. The benzo[d]oxazole moiety is known for its biological activity, often found in natural products and synthetic compounds with diverse pharmacological properties. The presence of the chloromethyl group adds reactivity and functional versatility, making this compound an attractive candidate for further chemical modifications.
Recent studies have highlighted the importance of Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate in the synthesis of bioactive molecules. For instance, researchers at the University of California, San Francisco, have reported the use of this compound as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). These inhibitors have shown promise in treating various diseases, including cancer and neurodegenerative disorders. The chloromethyl group facilitates the formation of covalent bonds with target proteins, enhancing the specificity and efficacy of the inhibitors.
In addition to its role in PPI inhibitors, Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate has been explored for its potential as a scaffold in the development of new antibiotics. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The unique combination of the benzo[d]oxazole core and the chloromethyl substituent provides a robust platform for designing compounds with enhanced antibacterial properties.
The synthetic accessibility of Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate is another factor contributing to its widespread use in research. Several efficient synthetic routes have been developed to produce this compound on both small and large scales. One notable method involves the reaction of 5-bromomethylbenzo[d]oxazole-2-carboxylic acid with methanol in the presence of a suitable catalyst. This approach not only ensures high yields but also allows for easy purification and scale-up, making it an attractive option for industrial applications.
From a pharmacological perspective, Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate has been evaluated for its safety and efficacy in preclinical studies. Initial toxicity assessments have shown that this compound exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile. Furthermore, its stability under physiological conditions has been confirmed through various analytical techniques, including HPLC and mass spectrometry.
The future prospects for Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate are promising. Ongoing research is focused on optimizing its structure to enhance its biological activity and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of novel drugs based on this compound. Additionally, advances in computational chemistry and high-throughput screening technologies are likely to identify new applications and derivatives with improved properties.
In conclusion, Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate (CAS No. 1774371-08-2) is a valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic accessibility, and biological activity make it an attractive candidate for further exploration and development. As research continues to advance, it is anticipated that this compound will play a crucial role in the discovery and design of new therapeutic agents.
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